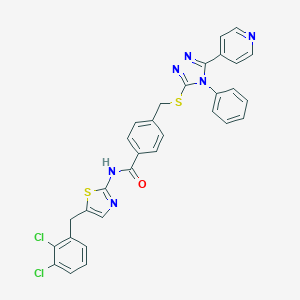![molecular formula C20H12Cl2O4 B285919 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate, also known as CB-15, is a chemical compound that belongs to the class of benzoylphenylureas. CB-15 is widely used in scientific research due to its diverse range of applications. In
Mécanisme D'action
The mechanism of action of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate involves the inhibition of chitin synthesis in insects and mites. Chitin is a major component of the exoskeleton of insects and mites, and its inhibition leads to the disruption of the normal growth and development of these organisms. 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Biochemical and Physiological Effects
3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate has been shown to have a low toxicity profile in mammals, making it a safe compound for scientific research. However, it has been reported to have toxic effects on aquatic organisms, highlighting the need for proper handling and disposal of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate in laboratory experiments. 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate has also been shown to have a significant impact on the immune system, suggesting its potential use in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate is its diverse range of applications in scientific research. It is a versatile compound that can be used in various fields, including agriculture, veterinary medicine, and drug development. However, its use in laboratory experiments requires proper handling and disposal due to its toxic effects on aquatic organisms. In addition, the high cost of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate may limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the development of new derivatives of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate with enhanced properties, such as increased selectivity and potency. Furthermore, the use of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate in combination with other compounds for synergistic effects is an area of potential research. Finally, the investigation of the potential use of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate in immunotherapy and as an antiviral agent is an exciting direction for future research.
Conclusion
In conclusion, 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate is a versatile compound that has a diverse range of applications in scientific research. Its synthesis method is well-established, and its mechanism of action has been extensively studied. 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate possesses several biochemical and physiological effects, and its advantages and limitations in laboratory experiments have been discussed. Finally, there are several exciting future directions for the research and development of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate, making it a promising candidate for further investigation in scientific research.
Méthodes De Synthèse
The synthesis of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxybenzoic acid in the presence of a base, followed by the reaction of the resulting intermediate with 2-chlorobenzoyl chloride. The final product is obtained through purification and recrystallization processes. The synthesis method of 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate is well-established and has been reported in several scientific journals.
Applications De Recherche Scientifique
3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate has been widely used in scientific research due to its diverse range of applications. It is commonly used as an insecticide and acaricide in agriculture and veterinary medicine. In addition, 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate has been shown to possess anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C20H12Cl2O4 |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
[3-(2-chlorobenzoyl)oxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H12Cl2O4/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12H |
Clé InChI |
AOUKMTURJXNIPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)




![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)